4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products:
Substitution Products: Azides, nitriles, and thioethers.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dihydro-oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxyphenyl group may interact with aromatic residues in proteins, affecting their activity and stability. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(Methoxymethyl)-2-(4-methoxyphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-(4-hydroxyphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
Comparison: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Biological Activity
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 229.65 g/mol
This compound features a chloromethyl group and a methoxy-substituted phenyl ring, contributing to its unique chemical properties.
Research indicates that compounds with oxazole moieties exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Studies have shown that oxazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, docking studies revealed that the compound interacts with these enzymes through hydrogen bonding and hydrophobic interactions .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is linked to its interference with cellular signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various oxazole derivatives on MCF-7 cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : In a model of inflammation, the compound was tested for its ability to inhibit COX-2 activity. The results showed a dose-dependent inhibition with an IC value comparable to standard anti-inflammatory drugs .
- Antimicrobial Studies : The compound was also assessed for antimicrobial properties against several pathogenic bacteria. It demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZBMZDVUFFUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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